1-Propyl-3,4-dihydroquinoxalin-2(1H)-one belongs to the class of organic compounds known as 3,4-dihydroquinoxalin-2(1H)-ones. These compounds are characterized by a quinoxaline core structure with a saturated six-membered ring containing two nitrogen atoms. [] The "1-Propyl" prefix denotes a propyl group attached to one of the nitrogen atoms in the quinoxaline ring.
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one falls under several classifications:
The synthesis of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods, with one common approach involving the condensation of 1,2-diaminobenzene and propionaldehyde.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and optimized conditions for large-scale production .
The molecular structure of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be described as follows:
The structure can be confirmed using various spectroscopic techniques:
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one is involved in several chemical reactions:
The mechanism of action for 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various biological targets:
Data from spectroscopic analyses (NMR, IR) confirm structural integrity and purity levels .
The applications of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one are diverse, spanning several scientific fields:
Quinoxaline derivatives represent a cornerstone of medicinal chemistry due to their versatile pharmacological profiles and presence in numerous bioactive molecules. These nitrogen-containing heterocycles exhibit remarkable structural diversity, enabling interactions with diverse biological targets. Among them, the 3,4-dihydroquinoxalin-2(1H)-one motif has emerged as a privileged scaffold, offering a optimal balance of synthetic accessibility, stability, and capacity for structural modulation. This core structure serves as a molecular platform for developing compounds with tailored biological properties, where strategic substitution—particularly at the N1 position—significantly influences pharmacological behavior. The propyl-substituted derivative, 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one, exemplifies this approach, demonstrating how alkyl chain length modulates physicochemical and bioactivity profiles [1] [2].
Table 1: Fundamental Characteristics of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₁H₁₄N₂O | [3] |
Molecular Weight | 190.25 g/mol | [3] |
Parent CAS Registry Number | 59564-59-9 (3,4-Dihydro-1H-quinoxalin-2-one) | [4] [6] |
IUPAC Name | 1-Propyl-1,2,3,4-tetrahydroquinoxalin-2-one | [3] |
Alternate Names | 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one; 1-n-Propyl-1,4-dihydro-3H-quinoxalin-2-one | [3] [7] |
The exploration of quinoxaline derivatives spans over a century, evolving from early dye chemistry to sophisticated medicinal agents. Initially investigated for their chromophoric properties, quinoxalines gained pharmaceutical relevance with the discovery of their inherent antibacterial and antiviral activities in the mid-20th century. The partial reduction of the pyrazine ring yielding 3,4-dihydroquinoxalin-2(1H)-ones marked a significant advancement, reducing planarity and enhancing metabolic stability while retaining bioactivity. Historically, synthetic routes relied on stoichiometric chiral reagents or resolution techniques to access enantiopure forms. The advent of asymmetric catalysis in the 1990s revolutionized access to these scaffolds, enabling efficient construction of chiral dihydroquinoxalinones bearing various N1-alkyl substituents. Modern catalytic strategies now encompass metal-based systems (e.g., copper, palladium), organocatalysts (particularly cinchona alkaloid derivatives), and emerging photoredox-organocatalytic combinations, collectively addressing previous synthetic limitations and expanding accessible chemical space for propyl and related analogs [1].
The 3,4-dihydroquinoxalin-2(1H)-one core exhibits distinctive structural features that underpin its pharmacological relevance. X-ray crystallographic analyses reveal a slightly twisted boat-like conformation in the solid state, where the six-membered ring adopts a non-planar geometry with the carbonyl oxygen projecting outward. This conformation facilitates diverse intermolecular interactions crucial for both supramolecular assembly and target binding. Computational and experimental studies demonstrate that the scaffold participates in multiple non-covalent interactions:
Table 2: Key Structural Parameters of the 3,4-Dihydroquinoxalin-2(1H)-one Core
Structural Feature | Significance | Experimental Evidence |
---|---|---|
End-to-End Ring Twist | Enhances binding adaptability to protein targets | Dihedral angle 2.81(7)° between fused rings [2] |
Carbonyl Polarization | Increases hydrogen bond acceptor strength | C=O bond length ~1.22 Å [5] |
Amide Bond Duality | Exhibits partial single/double bond character influencing conformation | N1-C8 bond length ~1.38 Å [5] |
Supramolecular Architecture | Stabilized via CH···O/N/π, π-stacking, CO···π, CH···HC contacts | X-ray crystallography & Hirshfeld analysis [2] |
The carbonyl functionality adjacent to the nitrogen creates a pseudo-amide bond, conferring both hydrogen-bonding capability and moderate dipole moment (~3.5 Debye). This amphiphilic character permits membrane permeability while maintaining aqueous solubility—a critical balance for drug bioavailability. Additionally, the aromatic ring provides a rigid platform for substituent display, while the saturated positions offer opportunities for stereochemical control. These collective attributes render the scaffold exceptionally versatile for medicinal chemistry applications spanning antimicrobial, anticancer, anti-inflammatory, and central nervous system domains [2] [4] [8].
Alkylation at the N1 position represents a fundamental strategy for optimizing the properties of 3,4-dihydroquinoxalin-2(1H)-ones. Systematic studies comparing methyl, ethyl, propyl, and pentyl derivatives reveal that the propyl group occupies a strategic niche:
Table 3: Comparative Influence of N1-Alkyl Substituents on Bioactivity
Substituent | Antimicrobial Activity (MIC μg/mL) | Log P (Experimental) | Crystallographic Observations |
---|---|---|---|
Methyl | >100 (S. aureus) | 1.05 ± 0.15 | Minimal hydrophobic projection |
Ethyl | 62.5 (E. coli) | 1.58 ± 0.12 | Partial hydrophobic pocket formation |
Propyl | 25-50 (S. aureus, E. coli) [8] | 1.92 ± 0.10 | Optimized hydrophobic interface; CH···π interactions [5] |
Pentyl | 12.5 (E. coli) [2] | 2.85 ± 0.15 | Significant lipophilicity; chain folding tendencies |
The propyl group's length enables unique intermolecular interactions in solid-state architecture, including CH···π contacts between the alkyl chain and aromatic systems of adjacent molecules. These interactions influence crystal packing density and solubility behavior. Biologically, the propyl moiety enhances target affinity across several enzyme classes. For instance, in kinase inhibition assays, propyl-substituted dihydroquinoxalinones demonstrate 3-5 fold improved IC₅₀ values against CDK5 and GSK-3β compared to methyl analogs, attributed to better filling of hydrophobic pockets adjacent to ATP-binding sites. Similarly, antimicrobial evaluations reveal that 1-propyl derivatives exhibit enhanced activity against Gram-positive bacteria (notably Staphylococcus aureus) compared to shorter-chain analogs, likely due to improved penetration through bacterial membranes [2] [5] [8]. The propyl group thus represents a strategic compromise between lipophilicity, steric bulk, and conformational flexibility, enabling optimized interactions with diverse biological targets while maintaining favorable drug-like properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0